

Technical Guide: Bz-Val-Gly-Arg-AMC Trifluoroacetate

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Compound of Interest

Compound Name: *Bz-Val-Gly-Arg-AMC
trifluoroacetate*

CAS No.: *201851-44-7*

Cat. No.: *B6318705*

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CAS: 201851-44-7 Synonyms: Bz-VGR-AMC, Benzoyl-Val-Gly-Arg-7-amino-4-methylcoumarin
Primary Application: Fluorogenic quantification of Proteasome

2 (Trypsin-like) Activity

Part 1: Executive Summary

Bz-Val-Gly-Arg-AMC trifluoroacetate is a high-specificity fluorogenic peptide substrate designed for the kinetic analysis of trypsin-like serine protease activity, most notably the

2 subunit of the 20S proteasome. Unlike broad-spectrum trypsin substrates, the Val-Gly-Arg (VGR) sequence is optimized to fit the S1 specificity pocket of the proteasome's

2 catalytic site, allowing researchers to dissect the complex proteolytic machinery of the ubiquitin-proteasome system (UPS).

Upon enzymatic cleavage of the amide bond between the arginine residue and the coumarin moiety, the non-fluorescent substrate releases highly fluorescent 7-amino-4-methylcoumarin (AMC). This permits real-time, continuous monitoring of enzyme activity with high sensitivity, making it an essential tool in drug discovery campaigns targeting proteasome inhibitors (e.g., for multiple myeloma) and in basic research regarding protein degradation pathways.

Part 2: Chemical & Physical Profile

Property	Specification
Chemical Formula	(Salt form)
Molecular Weight	~705.7 g/mol (Trifluoroacetate salt)
Appearance	White to off-white lyophilized powder
Solubility	Soluble in DMSO (>10 mM); Soluble in DMF
Excitation Max	360–380 nm (Free AMC)
Emission Max	440–460 nm (Free AMC)
Storage	-20°C, desiccated, protected from light
Stability	Stable for >1 year in solid form; stock solutions in DMSO stable for 6 months at -20°C

Part 3: Mechanistic Insight

Proteasomal Specificity

The 20S proteasome is a barrel-shaped complex containing three distinct catalytic subunits, each with unique substrate specificity. Bz-Val-Gly-Arg-AMC is engineered to probe the Trypsin-like (T-L) activity.

- 1 Subunit (Caspase-like): Cleaves after acidic residues (Targeted by Z-LLE-AMC).
- 2 Subunit (Trypsin-like): Cleaves after basic residues (Arg/Lys). Targeted by Bz-VGR-AMC.
- 5 Subunit (Chymotrypsin-like): Cleaves after hydrophobic residues (Targeted by Suc-LLVY-AMC).

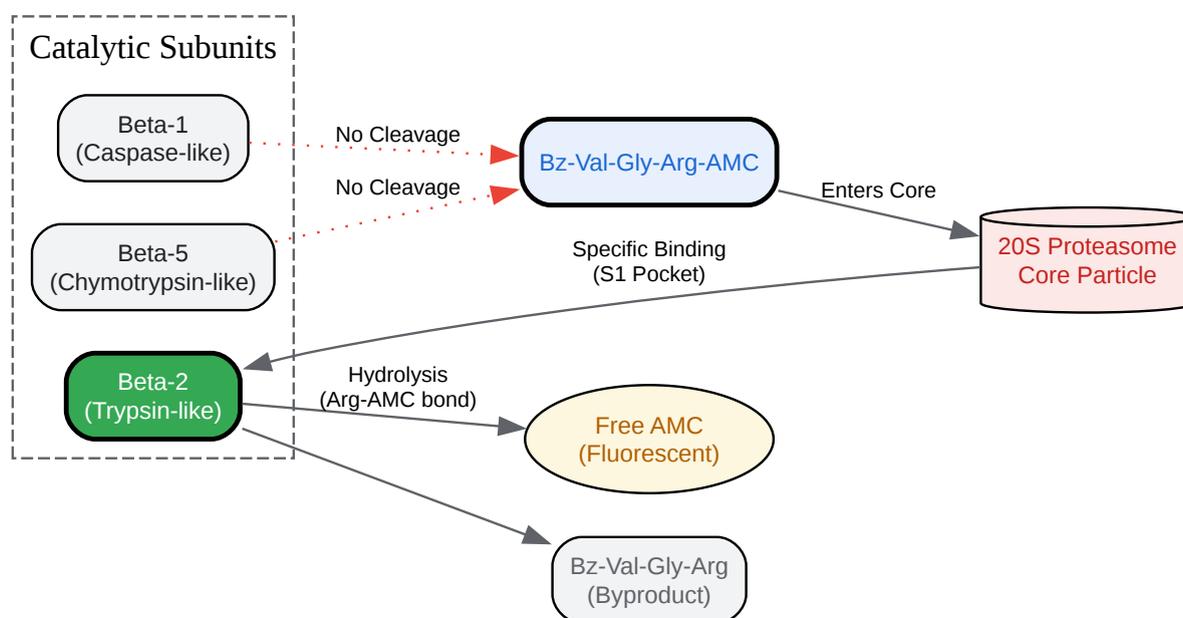
Fluorescence Mechanism

The substrate utilizes a "fluorogenic leaving group" mechanism. In its intact peptide-conjugated form, the AMC group is chemically locked in an amide linkage, which significantly quenches its fluorescence due to electron delocalization.

Reaction:

The cleavage event restores the amine group on the coumarin ring, shifting the electron distribution and allowing strong fluorescence emission at 460 nm upon excitation at 380 nm.

Diagram: Proteasome Subunit Selectivity



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Caption: Specificity map showing the exclusive processing of Bz-Val-Gly-Arg-AMC by the 2 subunit of the 20S proteasome.

Part 4: Experimental Protocol (20S Proteasome Assay)

Reagent Preparation

- Stock Solution (10 mM): Dissolve 1 mg of Bz-Val-Gly-Arg-AMC (MW ~705.7) in 141 L of anhydrous DMSO. Vortex until fully dissolved. Aliquot and store at -20°C.
- Assay Buffer (Activation Buffer):
 - 20 mM Tris-HCl (pH 7.5)

- 1 mM EDTA
- 1 mM DTT (add fresh)
- Activator: 0.03% SDS (Sodium Dodecyl Sulfate). Note: The 20S proteasome is latent in vitro. SDS induces gate-opening to allow substrate entry. Alternatively, use PA28 activator protein for physiological relevance.

Kinetic Assay Workflow

This protocol is designed for a 96-well black microplate format.

Step 1: Enzyme Setup

- Dilute purified 20S Proteasome to 2–10 nM (final concentration) in Assay Buffer.

- Add 50

µL of diluted enzyme to sample wells.

- Add 50

µL of Assay Buffer (no enzyme) to "Blank" wells.

Step 2: Inhibitor Screening (Optional)

- If testing inhibitors (e.g., Bortezomib, Carfilzomib), add 10

µL of test compound (10X conc).

- Incubate at 37°C for 15–30 minutes to allow inhibitor binding.

Step 3: Substrate Initiation

- Dilute the 10 mM Stock Substrate to 200

µM in Assay Buffer (2X working solution).

- Add 50

L of 200

M Substrate to all wells (Final conc: 100

M).

- Note: The

for this substrate is typically 5–20

M depending on the activator used. 100

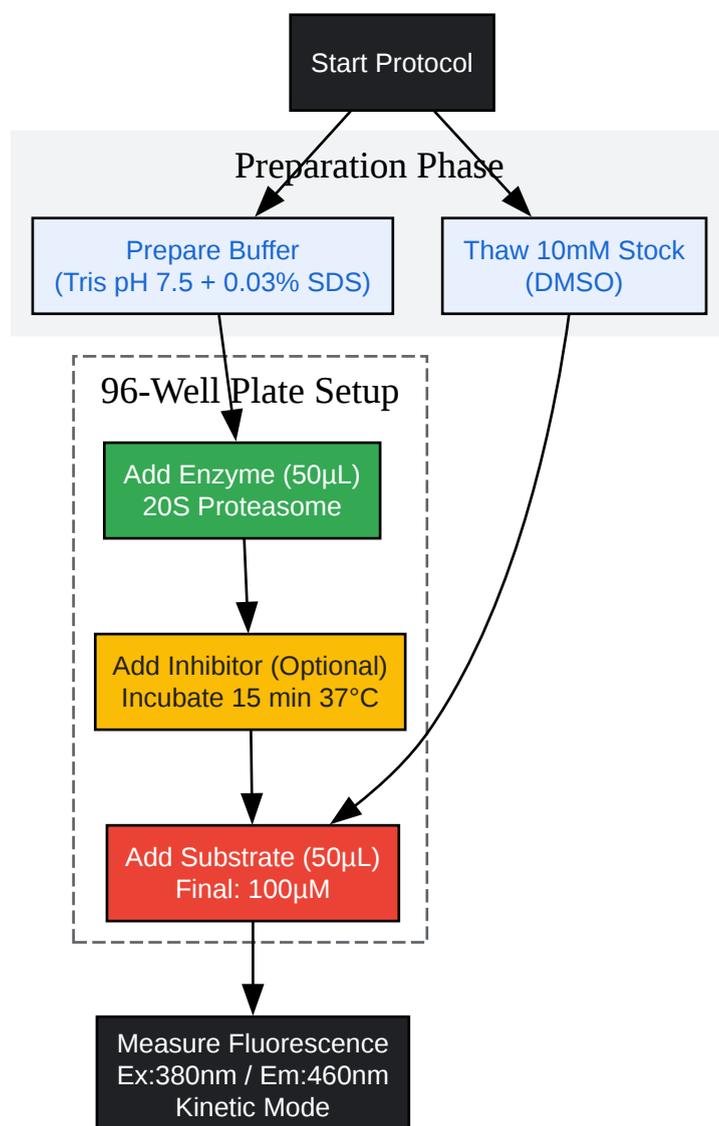
M ensures saturation (

conditions).

Step 4: Measurement

- Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.
- Settings: Ex = 380 nm, Em = 460 nm.
- Mode: Kinetic read, every 60 seconds for 60 minutes.

Diagram: Assay Pipetting Logic



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Caption: Step-by-step pipetting workflow for a standard 96-well proteasome kinetic assay.

Part 5: Data Analysis & Troubleshooting

Calculating Activity

- Plot Data: Graph Relative Fluorescence Units (RFU) vs. Time (min).
- Determine Slope: Identify the linear portion of the curve (typically 5–20 min range). Calculate the slope ().

- Subtract Blank: Subtract the slope of the "No Enzyme" blank to correct for spontaneous hydrolysis.
- Convert to Specific Activity:

Note: The Conversion Factor is determined by generating an AMC standard curve under the exact same buffer conditions.

Troubleshooting Guide

Issue	Probable Cause	Solution
High Background	Spontaneous hydrolysis or free AMC contamination.	Check stock purity. Store stock at -20°C. Subtract blank wells.
Low Signal	Enzyme latency (20S) or low pH.	Ensure 0.03% SDS is present to open 20S gate. Verify pH is 7.5.
Non-Linear Kinetics	Substrate depletion or enzyme instability.	Use lower enzyme concentration. Analyze only the first 10-15 minutes.
Inner Filter Effect	High inhibitor concentration absorbing light.	Check inhibitor absorbance at 380 nm. Dilute if necessary.

Part 6: References

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